

# Spectroscopic Characterization of [4-(4-Propionylpiperazin-1-yl)phenyl]amine: A Technical Guide

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## Compound of Interest

Compound Name: [4-(4-Propionylpiperazin-1-yl)phenyl]amine

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This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound **[4-(4-Propionylpiperazin-1-yl)phenyl]amine**, a molecule of interest in medicinal chemistry and drug development. Designed for researchers, scientists, and professionals in the field, this document outlines the theoretical basis for its characterization by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), details field-proven experimental protocols, and offers insights into data interpretation.

## Introduction: The Structural Imperative

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Therefore, unambiguous structural confirmation is a cornerstone of chemical and pharmaceutical research. Spectroscopic techniques like NMR and MS provide powerful tools for elucidating molecular architecture. **[4-(4-Propionylpiperazin-1-yl)phenyl]amine** combines several key functional groups: a propionyl moiety, a piperazine ring, and an aminophenyl group. Understanding the characteristic spectroscopic signatures of each component is crucial for verifying the identity and purity of the synthesized compound.

## Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is an unparalleled technique for determining the connectivity of atoms in a molecule. By probing the magnetic properties of atomic nuclei, primarily  $^1\text{H}$  and  $^{13}\text{C}$ , we can construct a detailed map of the molecular structure.

## Predicted $^1\text{H}$ NMR Spectral Data

The  $^1\text{H}$  NMR spectrum of **[4-(4-Propionylpiperazin-1-yl)phenyl]amine** is anticipated to exhibit distinct signals corresponding to each unique proton environment. The chemical shifts ( $\delta$ ) are influenced by the electronic environment of the protons.

Table 1: Predicted  $^1\text{H}$  NMR Chemical Shifts for **[4-(4-Propionylpiperazin-1-yl)phenyl]amine**

Protons	Predicted Chemical Shift (δ, ppm)	Multiplicity	Integration	Rationale
CH <sub>3</sub> (Propionyl)	1.0 - 1.2	Triplet (t)	3H	Aliphatic methyl group adjacent to a methylene group.
CH <sub>2</sub> (Propionyl)	2.2 - 2.5	Quartet (q)	2H	Methylene group adjacent to a methyl group and a carbonyl group.
Piperazine (N-CH <sub>2</sub> )	3.0 - 3.3	Triplet (t)	4H	Protons on the piperazine ring adjacent to the phenylamine.
Piperazine (N-CH <sub>2</sub> )	3.5 - 3.8	Triplet (t)	4H	Protons on the piperazine ring adjacent to the propionyl group, deshielded by the carbonyl.
NH <sub>2</sub> (Amine)	3.5 - 5.0	Broad Singlet (br s)	2H	Amine protons; chemical shift can be variable and concentration-dependent. The signal may broaden or exchange with D <sub>2</sub> O. <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Aromatic (C-H)	6.6 - 6.8	Doublet (d)	2H	Aromatic protons ortho to the

amine group.

Aromatic (C-H)

6.8 - 7.0

Doublet (d)

2H

Aromatic protons

ortho to the

piperazine group.

## Predicted $^{13}\text{C}$ NMR Spectral Data

The  $^{13}\text{C}$  NMR spectrum provides information about the carbon framework of the molecule. Due to the low natural abundance of the  $^{13}\text{C}$  isotope, these spectra are typically acquired with proton decoupling, resulting in a series of singlet peaks for each unique carbon atom.

Table 2: Predicted  $^{13}\text{C}$  NMR Chemical Shifts for **[4-(4-Propionylpiperazin-1-yl)phenyl]amine**

Carbon	Predicted Chemical Shift ( $\delta$ , ppm)	Rationale
CH <sub>3</sub> (Propionyl)	9 - 12	Aliphatic methyl carbon.
CH <sub>2</sub> (Propionyl)	27 - 30	Aliphatic methylene carbon adjacent to a carbonyl.
Piperazine (C)	45 - 50	Piperazine carbons. Due to the influence of the different N-substituents, two distinct signals may be observed. <a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[9]</a> <a href="#">[10]</a>
Aromatic (C-NH <sub>2</sub> )	114 - 116	Aromatic carbons ortho to the amine group.
Aromatic (C-piperazine)	118 - 122	Aromatic carbons ortho to the piperazine group.
Aromatic (C-NH <sub>2</sub> )	140 - 142	Aromatic carbon bearing the amine group.
Aromatic (C-piperazine)	145 - 148	Aromatic carbon bearing the piperazine group.
C=O (Propionyl)	170 - 173	Carbonyl carbon of the propionyl group.

## Experimental Protocol for NMR Data Acquisition

The quality of NMR data is highly dependent on proper sample preparation and instrument setup.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

### Step-by-Step Methodology:

- Sample Preparation:
  - Weigh approximately 5-10 mg of the purified compound for <sup>1</sup>H NMR and 20-50 mg for <sup>13</sup>C NMR.

- Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>) in a clean, dry vial. DMSO-d<sub>6</sub> is often a good choice for compounds with amine protons as it can reduce the rate of proton exchange, resulting in sharper signals.[5]
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ( $\delta = 0.00$  ppm).
- Transfer the solution to a clean, high-quality 5 mm NMR tube. Ensure the sample height is appropriate for the spectrometer's probe.
- Instrument Setup and Data Acquisition:
  - Insert the NMR tube into the spectrometer.
  - Lock the spectrometer on the deuterium signal of the solvent.
  - Shim the magnetic field to achieve optimal homogeneity, which is critical for high-resolution spectra.
  - For <sup>1</sup>H NMR, acquire the spectrum using a standard pulse sequence. The number of scans will depend on the sample concentration.
  - For <sup>13</sup>C NMR, use a proton-decoupled pulse sequence to simplify the spectrum. A greater number of scans will be required compared to <sup>1</sup>H NMR.

## Visualization of NMR Workflow



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Caption: A streamlined workflow for NMR data acquisition and analysis.

# Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio ( $m/z$ ) of ionized molecules. It is indispensable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

## Expected Mass Spectrometric Data

For **[4-(4-Propionylpiperazin-1-yl)phenyl]amine**, Electrospray Ionization (ESI) is a suitable soft ionization technique that is likely to produce the protonated molecular ion  $[M+H]^+$ .<sup>[16][17][18][19][20]</sup>

- Molecular Formula:  $C_{13}H_{19}N_3O$
- Monoisotopic Mass: 233.1528 g/mol
- Expected  $[M+H]^+$ :  $m/z$  234.1601

## Predicted Fragmentation Pattern

Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the molecular ion, providing valuable structural insights. The fragmentation of N-acyl piperazine derivatives often involves cleavage at the bonds of the piperazine ring and the amide bond.<sup>[21][22][23][24]</sup>

Key Predicted Fragments:

- Loss of the propionyl group: A fragment corresponding to the  $[M+H - C_3H_5O]^+$  ion.
- Cleavage of the piperazine ring: Characteristic fragments resulting from the opening of the piperazine ring.
- Formation of the aminophenylpiperazine fragment: A fragment corresponding to the [4-(piperazin-1-yl)phenyl]amine cation.

## Experimental Protocol for ESI-MS Data Acquisition

### Step-by-Step Methodology:

- Sample Preparation:
  - Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent system, such as a mixture of methanol or acetonitrile and water.
  - A small amount of a volatile acid, like formic acid (0.1%), can be added to promote protonation and enhance the signal in positive ion mode.[16]
  - Ensure the sample is fully dissolved and free of particulate matter.
- Instrument Setup and Data Acquisition:
  - Infuse the sample solution into the ESI source at a constant flow rate.
  - Optimize the ESI source parameters, including the capillary voltage, nebulizing gas flow, and drying gas temperature, to achieve a stable and intense signal for the  $[M+H]^+$  ion.
  - Acquire the full scan mass spectrum to confirm the molecular weight.
  - For structural confirmation, perform MS/MS analysis by selecting the  $[M+H]^+$  ion as the precursor and applying collision-induced dissociation (CID) to generate fragment ions.

## Visualization of MS Workflow



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Caption: A standard workflow for ESI-MS and MS/MS analysis.



## Conclusion: A Synergistic Approach to Structural Elucidation

The combination of NMR and MS provides a powerful and complementary approach to the structural characterization of **[4-(4-Propionylpiperazin-1-yl)phenyl]amine**. While NMR spectroscopy offers detailed insights into the atomic connectivity and chemical environment of the molecule's skeleton, mass spectrometry confirms the molecular weight and provides valuable information about its fragmentation pathways. By following the outlined protocols and understanding the predicted spectral features, researchers can confidently verify the identity and purity of this compound, a critical step in advancing drug discovery and development efforts.

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